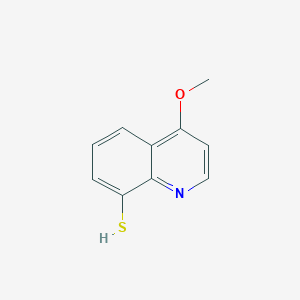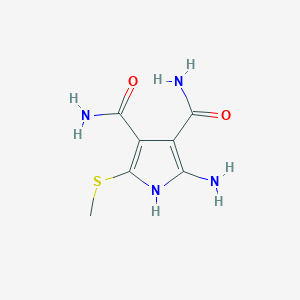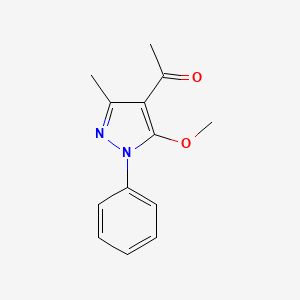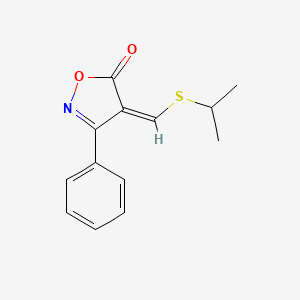
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an isopropylthio group and a phenyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of isoxazole derivatives with isopropylthiol and appropriate reagents to introduce the isopropylthio group. One common method involves the use of base-catalyzed reactions to facilitate the addition of the isopropylthio group to the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
化学反応の分析
Types of Reactions
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopropylthio group or to modify the isoxazole ring.
Substitution: The phenyl group or the isopropylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of isoxazole derivatives with modified functional groups.
科学的研究の応用
(Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the isopropylthio group can play crucial roles in binding to these targets and modulating their activity. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
4-((Methylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of an isopropylthio group.
4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with an ethylthio group instead of an isopropylthio group.
4-((Phenylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure but with a phenylthio group instead of an isopropylthio group.
Uniqueness
The uniqueness of (Z)-4-((Isopropylthio)methylene)-3-phenylisoxazol-5(4H)-one lies in its specific functional groups, which can impart distinct chemical and biological properties. The isopropylthio group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC名 |
(4Z)-3-phenyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2S/c1-9(2)17-8-11-12(14-16-13(11)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8- |
InChIキー |
KSZFOEZXBLXWJS-FLIBITNWSA-N |
異性体SMILES |
CC(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


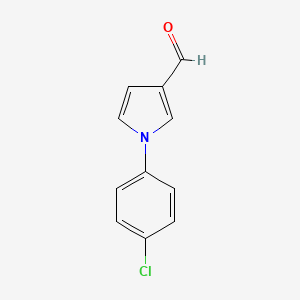
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
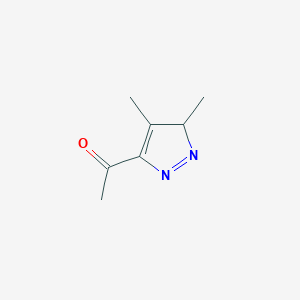
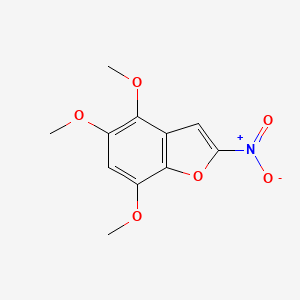
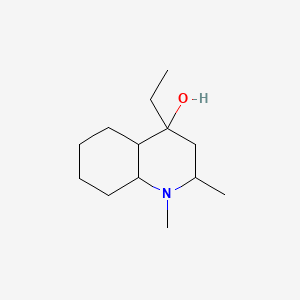

![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
